molecular formula C15H11ClF2O B1327593 3-(4-Chlorophenyl)-2',4'-difluoropropiophenone CAS No. 654673-29-7

3-(4-Chlorophenyl)-2',4'-difluoropropiophenone

Cat. No.: B1327593
CAS No.: 654673-29-7
M. Wt: 280.69 g/mol
InChI Key: AXZYWUDJSSMJOD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2',4'-difluoropropiophenone is a useful research compound. Its molecular formula is C15H11ClF2O and its molecular weight is 280.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Spectral Analysis

Research into chemicals structurally related to 3-(4-Chlorophenyl)-2',4'-difluoropropiophenone includes the synthesis and analysis of compounds like 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-Chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one. These compounds are synthesized from related benzophenones and have been examined using FT-IR, NMR spectra, X-ray diffraction, and quantum chemical studies, highlighting their molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).

Environmental Studies

A study focused on the determination of priority phenolic compounds, including chlorophenols, in water and industrial effluents. The research involved using polymeric liquid-solid extraction cartridges for the stabilization of phenols, emphasizing the environmental relevance of these compounds (Castillo et al., 1997).

Crystallographic Studies

The structural characteristics of compounds similar to this compound, such as C15H10Cl2O, have been examined. These studies reveal insights into the molecular structure, including dihedral angles between chloro-substituted benzene rings and the nature of intermolecular interactions (Jasinski et al., 2009).

Adsorption Studies

Activated carbon fibers (ACFs) have been used to study the adsorption of phenols, including chlorophenols. This research is significant in environmental engineering, especially for water purification and understanding the interactions between these compounds and adsorbent materials (Liu et al., 2010).

Quantum Chemical Studies

Quantum chemical calculations have been performed on molecules similar to this compound, providing insights into their molecular structure, electronic properties, and biological effects. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Viji et al., 2020).

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZYWUDJSSMJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644499
Record name 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654673-29-7
Record name 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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